molecular formula C28H29NO4 B11563685 2-Oxo-2-phenylethyl 2-{[(4-hexylphenyl)carbonyl]amino}benzoate

2-Oxo-2-phenylethyl 2-{[(4-hexylphenyl)carbonyl]amino}benzoate

Cat. No.: B11563685
M. Wt: 443.5 g/mol
InChI Key: YNXHTLFSGHLFKY-UHFFFAOYSA-N
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Description

2-OXO-2-PHENYLETHYL 2-(4-HEXYLBENZAMIDO)BENZOATE is an organic compound with the molecular formula C28H29NO4. It is known for its unique structure, which includes a phenylethyl group and a hexylbenzamido group attached to a benzoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-OXO-2-PHENYLETHYL 2-(4-HEXYLBENZAMIDO)BENZOATE typically involves the reaction of 2-oxo-2-phenylethyl benzoate with 4-hexylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-OXO-2-PHENYLETHYL 2-(4-HEXYLBENZAMIDO)BENZOATE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-OXO-2-PHENYLETHYL 2-(4-HEXYLBENZAMIDO)BENZOATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 2-OXO-2-PHENYLETHYL 2-(4-HEXYLBENZAMIDO)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-OXO-2-PHENYLETHYL 2-(4-HEXYLBENZAMIDO)BENZOATE is unique due to its combination of a phenylethyl group and a hexylbenzamido group, which imparts distinct chemical and biological properties. This unique structure allows it to interact with a broader range of molecular targets and exhibit diverse biological activities .

Properties

Molecular Formula

C28H29NO4

Molecular Weight

443.5 g/mol

IUPAC Name

phenacyl 2-[(4-hexylbenzoyl)amino]benzoate

InChI

InChI=1S/C28H29NO4/c1-2-3-4-6-11-21-16-18-23(19-17-21)27(31)29-25-15-10-9-14-24(25)28(32)33-20-26(30)22-12-7-5-8-13-22/h5,7-10,12-19H,2-4,6,11,20H2,1H3,(H,29,31)

InChI Key

YNXHTLFSGHLFKY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)OCC(=O)C3=CC=CC=C3

Origin of Product

United States

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